molecular formula C11H16ClNO B1373050 4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride CAS No. 1221722-75-3

4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride

Cat. No. B1373050
CAS RN: 1221722-75-3
M. Wt: 213.7 g/mol
InChI Key: ADWRQQKWHIXKDJ-UHFFFAOYSA-N
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Description

4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride is a chemical compound with the CAS Number: 1221722-75-3 . It has a molecular weight of 213.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-{[(cyclopropylmethyl)amino]methyl}phenol hydrochloride . The InChI code is 1S/C11H15NO.ClH/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9;/h3-6,9,12-13H,1-2,7-8H2;1H . The molecular formula is C11H16ClNO .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride,” but unfortunately, the search results do not contain sufficient information to provide a comprehensive analysis of unique applications for this compound. The available information is limited to product listings, safety data sheets, and availability for purchase for pharmaceutical testing .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(cyclopropylmethylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9;/h3-6,9,12-13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWRQQKWHIXKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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